(Z)-3-chloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide
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Overview
Description
(Z)-3-chloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzo[d]thiazole and a benzo[b]thiophene moiety, both of which are known for their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and benzo[b]thiophene cores. These cores are then functionalized with chloro and methyl groups, followed by the introduction of the carboxamide group. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can help ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity makes it a candidate for drug development and as a tool in biological research.
Medicine: : It has shown potential in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: : Its unique properties can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features and biological activity. Similar compounds include other benzo[d]thiazole and benzo[b]thiophene derivatives, which may have similar or differing properties based on their substituents and functional groups. Some examples of similar compounds are:
Benzo[d]thiazole-2-carboxamide
3-chloro-N-(benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide
6-chloro-3-methylbenzo[d]thiazole-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide
These compounds may share similar applications but differ in their potency, specificity, and overall effectiveness.
Biological Activity
(Z)-3-chloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, supported by relevant data and case studies.
Structural Characteristics
The compound's molecular formula is C17H10Cl2N2OS2, with a molecular weight of 393.3 g/mol. The structure includes a benzo[b]thiophene core and a thiazole ring, which are known pharmacophores in medicinal chemistry. The presence of chlorine and methyl substituents enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods may include:
- Formation of the Thiazole Ring : Utilizing appropriate precursors to generate the thiazole moiety.
- Coupling Reactions : Linking the thiazole with the benzo[b]thiophene structure through various coupling reactions.
- Functionalization : Introducing the carboxamide group to enhance solubility and biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and thiophene rings have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's unique combination of substituents may contribute to its enhanced antimicrobial activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole and thiophene derivatives. The compound's structural features suggest it may interact with cellular pathways involved in cancer progression. For example, compounds with similar scaffolds have demonstrated cytotoxic effects against several cancer cell lines, including those resistant to conventional therapies .
Table 1: Summary of Biological Activities
Biological Activity | Target Organism/Cell Line | IC50 Value (µg/mL) | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 4 | |
Anticancer | Jurkat Cells | <10 | |
Anticancer | A-431 Cells | <10 |
Case Studies
- Antimicrobial Efficacy : In a study evaluating various benzo[b]thiophene derivatives, this compound exhibited notable antimicrobial activity with an IC50 value comparable to standard antibiotics .
- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of thiazole derivatives revealed that compounds structurally related to this compound showed significant inhibition of cell proliferation in cancer models, indicating its potential as an anticancer agent .
Properties
IUPAC Name |
3-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2OS2/c1-21-11-7-6-9(18)8-13(11)24-17(21)20-16(22)15-14(19)10-4-2-3-5-12(10)23-15/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQRGRILVDTJPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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